

# A Technical Guide to C19orf80/ANGPTL8: Function, Regulation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PHYLPA-8  |           |
| Cat. No.:            | B12372598 | Get Quote |

#### Abstract

The protein Angiopoietin-like 8 (ANGPTL8), the product of the C19orf80 gene, has emerged as a critical regulator of lipid metabolism, primarily through its intricate control of lipoprotein lipase (LPL) activity. Predominantly secreted by the liver and adipose tissue, ANGPTL8 is an atypical member of the ANGPTL family, lacking the canonical C-terminal fibrinogen-like domain. Its primary function is not executed in isolation but through the formation of dynamic, tissue-specific complexes with ANGPTL3 and ANGPTL4. In the fed state, the liver-derived ANGPTL3-ANGPTL8 complex potently inhibits LPL in oxidative tissues, thereby directing triglycerides (TGs) to adipose tissue for storage. Concurrently, the ANGPTL4-ANGPTL8 complex in adipose tissue exhibits reduced inhibitory capacity, facilitating local TG uptake. The expression of ANGPTL8 is tightly regulated by nutritional and hormonal signals, most notably insulin. While its role in lipid partitioning is well-defined, its impact on glucose homeostasis remains an area of active investigation and debate. This guide provides a comprehensive overview of the molecular biology of ANGPTL8, its regulatory mechanisms, functional roles in metabolic pathways, and its potential as a therapeutic target for dyslipidemia and related metabolic disorders.

## Introduction

The Angiopoietin-like (ANGPTL) protein family consists of eight secreted glycoproteins (ANGPTL1-8) that play diverse roles in metabolism, angiogenesis, and inflammation.[1] Among these, ANGPTL8, encoded by the C19orf80 gene in humans and Gm6484 in mice, is a unique



member first identified in 2012.[1][2][3] Also known by various names including betatrophin, lipasin, and Refeeding-Induced Fat and Liver (RIFL), ANGPTL8 is structurally distinct from other family members as it lacks the characteristic C-terminal fibrinogen-like domain and consists primarily of an N-terminal coiled-coil domain.[1][2] This structural feature underlies its unique mechanism of action, which relies on forming heterodimeric complexes with other ANGPTL proteins to modulate lipid metabolism.[4][5] This document serves as a technical resource for researchers and drug development professionals, detailing the core functions, regulatory networks, and experimental basis of ANGPTL8 biology.

# Molecular Biology and Regulation of ANGPTL8 Gene and Protein Structure

The human C19orf80 gene is located on chromosome 19p13.2.[3] It encodes a 198-amino acid, 22-kDa secreted protein.[1][2] The N-terminal region contains a signal peptide for secretion and a coiled-coil domain that shares structural homology with the N-termini of ANGPTL3 and ANGPTL4, which is crucial for its interaction with these proteins and its role in LPL inhibition.[1][2]

## **Tissue Expression and Secretion**

ANGPTL8 is predominantly expressed and secreted from the liver and adipose tissue.[6] While both tissues produce ANGPTL8, its efficient secretion into circulation, particularly from the liver, appears to be dependent on its co-expression and complex formation with ANGPTL3.[3][7]

## **Regulation of Expression**

ANGPTL8 expression is highly sensitive to the body's nutritional and hormonal state, acting as a key metabolic switch between fasting and feeding.

- Nutritional Cues: Its expression is significantly upregulated in the fed state (refeeding) and suppressed during fasting.[6][8]
- Hormonal and Signaling Pathways:
  - Insulin and Glucose: These are potent inducers of ANGPTL8 expression in both hepatocytes and adipocytes.[9][10]



- AMP-activated protein kinase (AMPK): Activation of AMPK signaling acts as a negative regulator, opposing the inductive effects of insulin.[9][10]
- Transcription Factors: A network of transcription factors, including CCAAT/enhancer-binding protein (C/EBPβ), sterol regulatory element-binding protein 1c (SREBP1c), and liver X receptor alpha (LXRα), mediates these regulatory inputs.[8][9]
- Thyroid Hormone: This hormone has also been shown to upregulate ANGPTL8 expression.[6][11]



Click to download full resolution via product page

**Caption:** Regulation of ANGPTL8 gene expression by nutritional and hormonal signals.



# Core Function in Lipid Metabolism: The ANGPTL3-4-8 Model

ANGPTL8's primary role is to orchestrate the partitioning of circulating triglycerides (TGs) by inhibiting LPL, the rate-limiting enzyme for the hydrolysis of TGs from chylomicrons and very-low-density lipoproteins (VLDL).[12][13] This function is achieved through its interaction with ANGPTL3 and ANGPTL4.[12]

### The ANGPTL3-ANGPTL8 Complex

In the fed state, ANGPTL8 and ANGPTL3 are both secreted by the liver and form a stable heterodimeric complex in circulation.[3][12] While ANGPTL3 or ANGPTL8 alone are weak inhibitors of LPL, the ANGPTL3-ANGPTL8 complex is a highly potent inhibitor.[4][14] ANGPTL8 dramatically increases the ability of ANGPTL3 to bind to LPL and inhibit its activity.[4][14] This complex acts in an endocrine fashion to suppress LPL activity in oxidative tissues like the heart and skeletal muscle, thereby preventing these tissues from taking up fatty acids and directing TG-rich lipoproteins toward white adipose tissue (WAT) for energy storage.[12][15][16]

## The ANGPTL4-ANGPTL8 Complex

Simultaneously in the fed state, insulin stimulates ANGPTL8 expression in WAT while suppressing the expression of ANGPTL4.[12] ANGPTL8 can form a complex with the remaining ANGPTL4 locally within the adipose tissue.[12][17] In stark contrast to the ANGPTL3-ANGPTL8 complex, the ANGPTL4-ANGPTL8 complex is a less potent LPL inhibitor than ANGPTL4 alone.[12][17] This localized formation of a weaker inhibitory complex results in a net increase in adipose LPL activity, promoting the efficient clearance of TGs from circulation and their storage as fat.[12]





Click to download full resolution via product page

**Caption:** The ANGPTL3-4-8 model of triglyceride partitioning in fed vs. fasting states.

# Role in Glucose Metabolism and Other Pathways Glucose Homeostasis: A Controversial Role

The function of ANGPTL8 in glucose metabolism is less clear and subject to conflicting reports. [18] Initial studies identifying the protein as "betatrophin" suggested it potently stimulated pancreatic beta-cell proliferation, a finding that has not been consistently replicated and is now largely disputed.[1] However, other research suggests ANGPTL8 may improve glucose tolerance and enhance insulin sensitivity.[8][19] Mechanistic studies in HepG2 cells indicate that ANGPTL8 overexpression can increase insulin-stimulated phosphorylation of Akt, GSK3β, and FoxO1, key components of pathways that promote glycogen synthesis and inhibit



gluconeogenesis.[20][21] Conversely, some studies in knockout mice and humans show that ANGPTL8 deficiency is associated with improved glucose tolerance, independent of its effects on lipid metabolism.[9] This discrepancy highlights the complex, and possibly context-dependent, role of ANGPTL8 in regulating glucose homeostasis.

## **Other Signaling Pathways**

Emerging evidence implicates ANGPTL8 in a variety of other cellular processes beyond metabolism:

- Inflammation and Fibrosis: In hepatic stellate cells, ANGPTL8 can act as a proinflammatory factor by binding to the leukocyte immunoglobulin-like receptor B2 (LILRB2), which activates ERK signaling and promotes the expression of genes associated with liver fibrosis.[6][22] It has also been linked to the NF-kB signaling pathway in certain cancers.[22]
- Adipogenesis and Ectopic Fat Deposition: ANGPTL8 has been shown to promote the adipogenic differentiation of mesenchymal stem cells by inhibiting the Wnt/β-catenin signaling pathway, which may contribute to ectopic fat deposition. [22]
- Cardiovascular Disease: Elevated levels of ANGPTL8 have been associated with atherosclerosis, hypertension, and cardiomyopathy, potentially through its effects on vascular smooth muscle cell proliferation via the PI3K-Akt pathway.[6][18][22]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to ANGPTL8 from various studies.

Table 1: ANGPTL8 Gene and Protein Characteristics



| Feature      | Human                               | Mouse                         | Reference |
|--------------|-------------------------------------|-------------------------------|-----------|
| Gene Symbol  | C19orf80                            | Gm6484                        | [3]       |
| Chromosome   | 19p13.2                             | 9 A3                          | [3]       |
| Protein Name | ANGPTL8                             | ANGPTL8                       | [1]       |
| Aliases      | Betatrophin, Lipasin,<br>RIFL, TD26 | Betatrophin, Lipasin,<br>RIFL | [1][2]    |
| Protein Size | 198 amino acids                     | 198 amino acids               | [2]       |

| Molecular Weight | ~22 kDa | ~22 kDa |[1] |

Table 2: Effects of ANGPTL8 Modulation on Plasma Triglycerides (Animal Studies)

| Modulation                     | Effect on Plasma<br>Triglycerides (TG) | Reference |
|--------------------------------|----------------------------------------|-----------|
| Overexpression                 | > 5-fold increase                      | [2]       |
| Gene Knockout/Deficiency       | ~ 2-fold decrease                      | [2]       |
| Monoclonal Antibody Inhibition | Significant reduction                  | [1]       |

| Antisense Oligonucleotide (ASO)| Significant reduction |[11] |

Table 3: Regulation of ANGPTL8 mRNA Expression

| Condition                           | Tissue                  | Fold Change | Reference |
|-------------------------------------|-------------------------|-------------|-----------|
| In vivo<br>hyperinsulinemia<br>(3h) | Human Adipose<br>Tissue | +14-fold    | [7][23]   |
| In vivo<br>hyperinsulinemia (6h)    | Human Adipose<br>Tissue | +18-fold    | [7][23]   |

| Insulin Treatment (in vitro) | 3T3-L1 Adipocytes |  $\sim$  +35-fold |[2] |



Table 4: Clinical Associations of Circulating ANGPTL8 Levels

| Associated<br>Condition             | Finding                                                      | Odds Ratio (OR) /<br>Note          | Reference |
|-------------------------------------|--------------------------------------------------------------|------------------------------------|-----------|
| Type 2 Diabetes<br>(T2DM)           | Levels are<br>generally increased                            | Associated with insulin resistance | [6][24]   |
| Obesity & Metabolic<br>Syndrome     | Levels are generally increased                               | Positive correlation with BMI      | [1][6]    |
| Diabetic Nephropathy                | Elevated ANGPTL8<br>associated with<br>increased albuminuria | OR = 5.65 for increased risk       | [1]       |
| Polycystic Ovary<br>Syndrome (PCOS) | Elevated ANGPTL8<br>may predict higher<br>risk               | OR = 2.51                          | [1]       |

| Nonalcoholic Fatty Liver Disease (NAFLD)| Levels are significantly elevated | Associated with disease pathogenesis |[1][6] |

## **Key Experimental Protocols**

The elucidation of ANGPTL8 function has relied on several key experimental approaches.

## Protocol: Analysis of Protein-Protein Interaction via Co-Immunoprecipitation (Co-IP)

This method is used to demonstrate the physical interaction between ANGPTL8 and ANGPTL3.[4][14]

- Cell Culture and Lysis: HEK293T cells are co-transfected with plasmids expressing tagged versions of ANGPTL3 (e.g., HA-tag) and ANGPTL8 (e.g., FLAG-tag). After 48 hours, cells are lysed in a non-denaturing buffer containing protease inhibitors.
- Immunoprecipitation: The cell lysate is incubated with an antibody targeting one of the proteins (e.g., anti-HA antibody) overnight at 4°C.



- Complex Capture: Protein A/G magnetic beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
- Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
- Elution: The bound proteins are eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
- Detection: The eluted sample is analyzed by Western blotting using an antibody against the second protein (e.g., anti-FLAG antibody) to confirm co-precipitation.



Click to download full resolution via product page

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

## **Protocol: In Vitro LPL Activity Assay**

This assay quantifies the inhibitory effect of ANGPTL proteins on LPL's enzymatic activity.[4] [14]

- Reagent Preparation: Recombinant LPL, ANGPTL3, and ANGPTL8 proteins are purified. A
  triglyceride substrate, often a radiolabeled triolein emulsion, is prepared.
- Incubation: A constant amount of LPL is pre-incubated with varying concentrations of ANGPTL3 alone, ANGPTL8 alone, or a pre-formed ANGPTL3-ANGPTL8 complex for 30 minutes at room temperature.
- Enzymatic Reaction: The triglyceride substrate is added to the LPL-inhibitor mixture to start the reaction. The reaction proceeds for 30-60 minutes at 37°C.
- Reaction Termination and Extraction: The reaction is stopped, and the released radiolabeled free fatty acids are separated from the unhydrolyzed triglycerides using a solvent extraction method (e.g., methanol-chloroform-heptane).



Quantification: The radioactivity in the aqueous phase (containing the free fatty acids) is
measured using a scintillation counter. LPL activity is calculated as the amount of fatty acid
released per unit of time and is expressed as a percentage of the activity of an uninhibited
control.

## Protocol: In Vivo Gene Function Analysis via Adenovirus Overexpression

This method assesses the in vivo effect of ANGPTL8 on triglyceride metabolism in a physiological context.[4][14]

- Animal Models: Wild-type mice and ANGPTL8 knockout (KO) mice are used.
- Virus Injection: Mice are injected intravenously with an adenovirus expressing a gene of interest (e.g., human ANGPTL3) or a control virus (e.g., expressing GFP). This leads to acute, high-level expression of the target protein, primarily in the liver.
- Metabolic Analysis: At various time points post-injection (e.g., 4-7 days), blood samples are collected from fasted or fed mice.
- Data Collection: Plasma is analyzed for triglyceride levels using a colorimetric assay. Postheparin LPL activity can also be measured by injecting mice with heparin to release LPL from the endothelium into the circulation, followed by an ex vivo activity assay on the collected plasma.
- Comparison: The effects of ANGPTL3 overexpression on plasma TG levels are compared between wild-type and ANGPTL8 KO mice to determine if ANGPTL8 is required for ANGPTL3's in vivo function.

## **Therapeutic Implications and Future Directions**

The central role of the ANGPTL3-ANGPTL8 complex in regulating plasma triglycerides makes it a compelling target for the treatment of hypertriglyceridemia, a major risk factor for pancreatitis and cardiovascular disease.[11][15][16]

• Therapeutic Strategies: Both monoclonal antibodies and nucleic acid-based therapies (antisense oligonucleotides, siRNA) targeting ANGPTL3 have proven highly effective at



lowering TGs and LDL-cholesterol. Given that ANGPTL8 is the essential activating partner for ANGPTL3, targeting ANGPTL8 directly or disrupting the ANGPTL3-ANGPTL8 interaction represents a promising and potentially more nuanced therapeutic strategy.[11][15]

- Future Research: Key areas for future investigation include:
  - Resolving the conflicting roles of ANGPTL8 in glucose homeostasis to ensure that targeting it for lipid disorders does not have adverse glycemic effects.
  - Further elucidating its function in other pathologies, including cardiovascular disease,
     NAFLD, and cancer, to understand the full spectrum of potential on-target effects.
  - Developing selective inhibitors that specifically disrupt the ANGPTL3-ANGPTL8 interaction without affecting the ANGPTL4-ANGPTL8 complex, which could theoretically lower circulating TGs while preserving appropriate fat storage in adipose tissue.

### Conclusion

The C19orf80 gene product, ANGPTL8, is a pivotal regulator of postprandial lipid trafficking. It functions as a molecular rheostat, forming distinct complexes with ANGPTL3 and ANGPTL4 to precisely control LPL activity and direct fatty acids to either storage or oxidative tissues based on nutritional status. While its role in lipid metabolism is well-established and presents a clear therapeutic opportunity, its broader functions in glucose metabolism, inflammation, and cell proliferation are still being uncovered. Continued research into the multifaceted biology of ANGPTL8 is essential for fully harnessing its therapeutic potential and understanding its role in metabolic health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ANGPTL8: An Important Regulator in Metabolic Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]

### Foundational & Exploratory





- 3. ANGPTL8 Wikipedia [en.wikipedia.org]
- 4. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Regulation of ANGPTL8 in liver and adipose tissue by nutritional and hormonal signals and its effect on glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiopoietin-like proteins as therapeutic targets for cardiovascular disease: focus on lipid disorders PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of lipid metabolism by angiopoietin-like proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On the mechanism of angiopoietin-like protein 8 for control of lipoprotein lipase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. login.medscape.com [login.medscape.com]
- 19. ANGPTL8 in metabolic homeostasis: more friend than foe? PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ANGPTL8 in metabolic homeostasis: more friend than foe? PMC [pmc.ncbi.nlm.nih.gov]
- 21. ANGPTL8/Betatrophin Improves Glucose Tolerance in Older Mice and Metabolomic Analysis Reveals Its Role in Insulin Resistance in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism -PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]



- 24. ANGPTL8 angiopoietin like 8 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to C19orf80/ANGPTL8: Function, Regulation, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372598#c19orf80-gene-product-and-its-function-as-angptl8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com